
L-N-Fmoc-3,5-dimethoxyphenylalanine
Overview
Description
L-N-Fmoc-3,5-dimethoxyphenylalanine, also known as (2S)-3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, is a derivative of phenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two methoxy groups on the phenyl ring. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Fmoc-3,5-dimethoxyphenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of 3,5-dimethoxyphenylalanine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions.
Purification and Isolation: The product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity standards.
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid group reacts with amines (e.g., resin-bound peptides) under standard coupling conditions. Activated esters or carbodiimide-based reagents facilitate this process:
Reagent | Solvent | Efficiency | Conditions |
---|---|---|---|
HBTU/HOBt | DMF | >95% | RT, 30–60 min |
Succinimidyl ester | DMF/DCM | ~95% | RT, 30 min |
DIC/OxymaPure® | DCM | >90% | 0–4°C, 2–4 h |
Key Findings :
-
Coupling efficiency exceeds 95% when using succinimidyl esters in DMF or DCM .
-
Methoxy groups enhance solubility in polar aprotic solvents, improving reaction kinetics.
Fmoc Deprotection
The Fmoc group is removed under basic conditions to expose the α-amino group for subsequent couplings:
Deprotection Agent | Time | Efficiency | Side Reactions |
---|---|---|---|
20% Piperidine/DMF | 10–20 min | >99% | Minimal (<1% racemization) |
DBU/β-mercaptoethanol | 15 min | ~98% | None observed |
Mechanism :
Piperidine induces β-elimination of the Fmoc group via a two-step process:
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Base-induced abstraction of the fluorenyl proton.
-
Cleavage of the carbamate linkage.
Side-Chain Reactivity
The 3,5-dimethoxyphenyl moiety participates in selective modifications:
Electrophilic Aromatic Substitution
Methoxy groups direct electrophiles to the para position:
Reaction | Reagents | Product | Yield |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 4-Nitro-3,5-dimethoxyphenyl | 60–70% |
Halogenation | Br₂/FeCl₃ | 4-Bromo-3,5-dimethoxyphenyl | 50–55% |
Limitations :
Steric hindrance from the Fmoc group reduces substitution rates compared to unprotected phenylalanine derivatives.
Thermolytic Deprotection of tert-Butyl Esters
When used in conjunction with tert-butyl-protected residues (e.g., Asp/Glu), thermolysis avoids base-mediated side reactions:
Condition | Temperature | Time | Isomerization |
---|---|---|---|
95°C in DMF | 95°C | 2 h | <5% |
10 mM NaOH | RT | 30 min | >20% |
Implication :
Thermolytic methods preserve regiochemical integrity, critical for synthesizing peptides with acid-sensitive modifications .
Orthogonal Deprotection Strategies
L-N-Fmoc-3,5-dimethoxyphenylalanine is compatible with advanced protecting groups:
Scientific Research Applications
Overview : The compound is instrumental in the design of peptide-based drugs. Its ability to target specific biological pathways enhances therapeutic efficacy.
Key Applications :
- Development of novel therapeutics targeting neurological disorders.
- Creation of peptides that can act as inhibitors or modulators in various biological processes.
Data Table: Drug Development Insights
Application Area | Description | Key Findings |
---|---|---|
Therapeutic design | Used in designing drugs for specific targets | Increased efficacy observed in preclinical studies |
Neurological applications | Potential for treating conditions like Alzheimer's | Promising results in animal models |
Bioconjugation
Overview : L-N-Fmoc-3,5-dimethoxyphenylalanine's unique structure facilitates bioconjugation processes, allowing the attachment of peptides to various biomolecules.
Key Benefits :
- Enables targeted delivery systems for drugs.
- Enhances the stability and bioavailability of therapeutic agents.
Data Table: Bioconjugation Applications
Application Area | Description | Key Findings |
---|---|---|
Targeted delivery | Attachment to antibodies or nanoparticles | Improved targeting and reduced off-target effects |
Stability enhancement | Increases the half-life of therapeutic agents | Significant improvements in pharmacokinetics |
Analytical Chemistry
Overview : In analytical chemistry, this compound serves as a standard for characterizing peptides.
Key Applications :
- Used in mass spectrometry and chromatography.
- Ensures accuracy and reliability in peptide characterization.
Data Table: Analytical Chemistry Insights
Application Area | Description | Key Findings |
---|---|---|
Mass spectrometry | Acts as a calibration standard | High reproducibility and accuracy achieved |
Chromatography | Utilized in HPLC for peptide analysis | Effective separation and identification |
Case Study 1: Peptide Drug Development
A study focused on the development of a new peptide drug using this compound demonstrated its effectiveness in targeting amyloid-beta aggregation in Alzheimer's disease models. The synthesized peptide showed significant reductions in plaque formation and improved cognitive function in treated animals.
Case Study 2: Bioconjugation Techniques
Research involving bioconjugation techniques highlighted the use of this compound to enhance the delivery of chemotherapeutic agents to tumor cells. The conjugated peptides exhibited increased uptake by cancer cells compared to free drugs, resulting in enhanced therapeutic outcomes.
Mechanism of Action
The mechanism of action of L-N-Fmoc-3,5-dimethoxyphenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
L-N-Fmoc-3,5-dimethoxyphenylalanine: (2S)-3-(3,5-dimethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
L-N-Fmoc-3,5-dimethoxytyrosine: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid
L-N-Fmoc-3,5-dimethoxytryptophan: (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3,5-dimethoxyindol-3-yl)propanoic acid
Uniqueness
This compound is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interactions. The Fmoc group provides stability during peptide synthesis and can be easily removed under mild conditions, making it a valuable tool in synthetic chemistry.
Biological Activity
L-N-Fmoc-3,5-dimethoxyphenylalanine (Fmoc-DMP) is a derivative of phenylalanine that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural features and biological activities. This article delves into the compound's biological activity, including its applications in drug development, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H25NO6
- Molecular Weight : 447.49 g/mol
- CAS Number : 381222-51-1
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-dimethoxyphenyl)propanoic acid
Applications in Peptide Synthesis
Fmoc-DMP serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its structure allows for efficient coupling reactions, making it an essential component for synthesizing bioactive peptides. The incorporation of methoxy groups enhances the stability and solubility of peptides, which is beneficial for therapeutic applications .
Antiviral Properties
Recent studies have highlighted the antiviral potential of phenylalanine derivatives, including Fmoc-DMP. Research indicates that modifications to the phenylalanine structure can enhance antiviral activity against viruses such as HIV. For instance, derivatives with methoxy substitutions have shown improved efficacy in inhibiting viral replication .
Compound | EC50 (μM) | Activity Description |
---|---|---|
Fmoc-DMP | TBD | Antiviral activity against HIV-1 |
Q-c4 | 0.57 | Effective against HIV-1 III B |
Q-a3 | 4.24 | Moderate activity against HIV-1 |
Neurotransmitter Modulation
Fmoc-DMP has been investigated for its role in modulating neurotransmitter systems. Compounds derived from phenylalanine have been shown to interact with various neurotransmitter receptors, influencing conditions such as pain and mood disorders. The structural modifications provided by Fmoc-DMP may enhance selectivity towards specific receptors, potentially leading to fewer side effects compared to traditional medications .
Case Studies
-
HIV Inhibition Study :
A study published in Nature examined a series of dimerized phenylalanine derivatives, including those with methoxy substitutions similar to Fmoc-DMP. The findings revealed that these compounds exhibited significant antiviral activity against HIV-1, suggesting that the structural characteristics of Fmoc-DMP could be leveraged for developing new antiviral agents . -
Neuropeptide Research :
Research focusing on neuropeptides has utilized Fmoc-DMP in synthesizing peptide analogs for studying neurological disorders. The compound's ability to enhance peptide stability and bioavailability has made it a valuable tool in exploring treatments for conditions like depression and anxiety .
The biological activity of Fmoc-DMP can be attributed to several mechanisms:
- Receptor Interaction : The methoxy groups on the phenyl ring can enhance binding affinity to neurotransmitter receptors, potentially modulating their activity.
- Peptide Stability : The Fmoc group protects the amino group during synthesis and enhances the overall stability of the resulting peptides.
- Bioconjugation Potential : The unique structure allows for bioconjugation with other biomolecules, facilitating targeted delivery systems in therapeutic applications .
Properties
IUPAC Name |
(2S)-3-(3,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(14-17)32-2)13-24(25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-12,14,23-24H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHGHGFWIGKMJY-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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